3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 478261-89-1
VCID: VC6847086
InChI: InChI=1S/C11H15ClN2O3S/c1-11(2,7-12)10(15)14-8-3-5-9(6-4-8)18(13,16)17/h3-6H,7H2,1-2H3,(H,14,15)(H2,13,16,17)
SMILES: CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Molecular Formula: C11H15ClN2O3S
Molecular Weight: 290.76

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

CAS No.: 478261-89-1

Cat. No.: VC6847086

Molecular Formula: C11H15ClN2O3S

Molecular Weight: 290.76

* For research use only. Not for human or veterinary use.

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide - 478261-89-1

Specification

CAS No. 478261-89-1
Molecular Formula C11H15ClN2O3S
Molecular Weight 290.76
IUPAC Name 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
Standard InChI InChI=1S/C11H15ClN2O3S/c1-11(2,7-12)10(15)14-8-3-5-9(6-4-8)18(13,16)17/h3-6H,7H2,1-2H3,(H,14,15)(H2,13,16,17)
Standard InChI Key LQFYDLDXBHPIFO-UHFFFAOYSA-N
SMILES CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide has the molecular formula C₁₁H₁₅ClN₂O₃S and a molecular weight of 290.76–290.77 g/mol . Its IUPAC name reflects the substitution pattern: a propanamide backbone with chloro and dimethyl groups at the second carbon and a sulfamoylphenyl group at the nitrogen. The sulfamoyl moiety (–SO₂NH₂) and chloro-dimethyl configuration contribute to its polarity and reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.478261-89-1
Molecular FormulaC₁₁H₁₅ClN₂O₃S
Molecular Weight (g/mol)290.76 (VulcanChem), 290.77 (PubChem)
SMILESCC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Crystallographic and Conformational Analysis

While no crystal structure data exists for this specific compound, related sulfonamide-propanamide hybrids exhibit planar amide groups and intramolecular hydrogen bonds. For example, 3-chloro-N-(4-sulfamoylphenyl)propanamide (lacking dimethyl groups) forms an S(6) ring motif via C–H⋯O interactions and layered structures through N–H⋯O bonds . The dimethyl groups in 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide likely introduce steric hindrance, altering packing efficiency and hydrogen-bonding networks compared to simpler analogs .

Synthesis and Industrial Production

Reaction Pathways and Optimization

The synthesis involves a multi-step sequence starting with pivalic acid derivatives. Key steps include:

  • Chlorination: Introduction of the chloro group at the β-position using agents like thionyl chloride or phosphorus pentachloride.

  • Sulfamoylation: Coupling the chloro-dimethylpropanoyl chloride with 4-aminobenzenesulfonamide under basic conditions (e.g., pyridine or triethylamine) .

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and minimize by-products like unreacted sulfonamide or dimerized intermediates.

Table 2: Typical Synthesis Conditions

ParameterConditionSource
Chlorinating AgentPCl₅ or SOCl₂
Coupling BasePyridine/Triethylamine
Temperature0–5°C (chlorination), 25–40°C (coupling)
SolventDichloromethane/Tetrahydrofuran

Purification and Quality Control

Post-synthesis purification uses recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is verified via HPLC (≥98%) and NMR spectroscopy .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound is a precursor to:

  • Anticancer agents: Modified to target hypoxic tumor microenvironments via CA inhibition .

  • Anticonvulsants: Sulfonamide moieties modulate GABAergic neurotransmission .

Agrochemical Development

In agrochemistry, it serves as a scaffold for herbicides and fungicides, leveraging its sulfamoyl group’s ability to inhibit plant acetolactate synthase.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Sulfonamides

CompoundMolecular FormulaKey FeaturesApplicationsSource
3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamideC₁₁H₁₅ClN₂O₃SChloro, dimethyl, sulfamoylPharma/agrochemical intermediate
N-(4-Sulfamoylphenyl)pivalamideC₁₁H₁₆N₂O₃SDimethyl (pivaloyl), no chloroCA inhibition
3-Chloro-N-(4-sulfamoylphenyl)propanamideC₉H₁₁ClN₂O₃SNo dimethyl groupsCrystallography studies

The dimethyl groups in 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide confer greater metabolic stability compared to non-alkylated analogs, as evidenced by prolonged half-lives in rodent pharmacokinetic studies .

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